N-Benzyl-1-methyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC13902045
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13N3 |
---|---|
Molecular Weight | 187.24 g/mol |
IUPAC Name | N-benzyl-2-methylpyrazol-3-amine |
Standard InChI | InChI=1S/C11H13N3/c1-14-11(7-8-13-14)12-9-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3 |
Standard InChI Key | JXHDMROQXUERCW-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC=N1)NCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-Benzyl-1-methyl-1H-pyrazol-5-amine is , with a molar mass of 187.24 g/mol. The InChI code (InChI=1/C11H13N3/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3) delineates its connectivity: the pyrazole ring (positions 1–5) bears a benzyl group at N1, a methyl group at C3, and an amino group at C5 .
Table 1: Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Melting Point | 130–131°C (for isomer) | |
Solubility | Moderate in polar organic solvents | |
Purity (commercial) | 95% (as HCl salt) | |
Hazard Statements | H302, H315, H319, H335 |
The compound exists as a solid at room temperature, with moderate solubility in solvents like ethanol or dimethyl sulfoxide. Its amino group confers basicity (pKa ~8–10), enabling participation in acid-base reactions and nucleophilic substitutions . The benzyl moiety enhances lipophilicity, which may influence pharmacokinetic properties in drug design .
Synthetic Methodologies
The synthesis of 5-aminopyrazoles, including N-Benzyl-1-methyl-1H-pyrazol-5-amine, typically involves cyclocondensation reactions. A prevalent route utilizes β-ketonitriles or alkylidenemalononitriles with hydrazines . For example:
-
Hydrazine Cyclization:
Subsequent functionalization introduces the benzyl and methyl groups via alkylation or nucleophilic substitution . -
Post-Modification Strategies:
Table 2: Representative Synthetic Yields
Starting Material | Yield (%) | Conditions | Reference |
---|---|---|---|
β-Ketonitrile derivatives | 60–75 | Hydrazine, reflux | |
Alkylidenemalononitrile | 55–70 | Solvent-free, 80°C |
Challenges include regioselectivity in pyrazole ring formation and purification of the final product. High-performance liquid chromatography (HPLC) and recrystallization are commonly employed for isolation .
Hazard Code | Risk Statement | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion |
H315 | Causes skin irritation | Wear protective gloves |
H319 | Causes serious eye irritation | Use eye protection |
H335 | May cause respiratory irritation | Use in well-ventilated areas |
Storage recommendations include keeping the compound in a cool, dry place at room temperature, away from oxidizing agents . The hydrochloride salt (CAS 1134-82-3) is commercially available with enhanced stability .
Comparative Analysis with Structural Isomers
The positional isomer 3-benzyl-1-methyl-1H-pyrazol-5-amine (CAS 92406-43-4) differs in benzyl group placement, altering electronic and steric properties:
Table 4: Isomer Comparison
The carboxamide derivative 5-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 1856095-22-1) demonstrates enhanced solubility, underscoring the impact of functional group modifications on drug-likeness .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume